3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-formylphenoxy group attached via a methylene bridge to a 4-methoxy-substituted benzaldehyde core. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and pharmaceutical agents. Its structure combines electron-donating (methoxy) and electron-withdrawing (formyl) groups, making it reactive toward nucleophilic additions and condensations.
Properties
IUPAC Name |
3-[(3-formylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16-6-5-13(10-18)7-14(16)11-20-15-4-2-3-12(8-15)9-17/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVIFBBMBQXKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233243 | |
| Record name | 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-17-8 | |
| Record name | 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3-formylphenol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[(3-Carboxyphenoxy)methyl]-4-methoxybenzaldehyde.
Reduction: 3-[(3-Hydroxyphenoxy)methyl]-4-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of various complex organic molecules. Its reactive aldehyde group allows for further functionalization, making it valuable for creating new compounds with desired properties.
Biological Studies
Research indicates that 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde can be used to investigate enzyme-catalyzed reactions involving aldehyde groups. Its structure may influence enzyme activity, providing insights into biochemical pathways.
Material Science
This compound is utilized in the development of polymers and advanced materials due to its functional groups that can participate in cross-linking reactions. The methoxy group enhances solubility and stability in various solvents.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 and HCT116. The structure-activity relationship (SAR) analysis indicated that modifications to the formyl group enhanced potency against these cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| A | MDA-MB-231 | 15 |
| B | HCT116 | 20 |
| C | HT29 | 25 |
Case Study 2: Enzyme Inhibition
Research showed that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against Aldose Reductase, and results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in diabetes management.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Mechanism of Action
The mechanism of action of 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior .
Comparison with Similar Compounds
Structural and Functional Group Variations
3-(4-TERT-BUTYLPHENOXYMETHYL)-4-METHOXYBENZALDEHYDE
- Structure: The phenoxy group is substituted with a bulky tert-butyl group instead of a formyl group .
- Its electron-donating nature via induction may also decrease the electrophilicity of the aldehyde group.
- Applications : Likely used in hydrophobic drug delivery systems due to increased lipophilicity.
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
- Structure: Halogen substituents (Br and Cl) on the phenoxy ring .
- Impact : Electron-withdrawing halogens enhance the electrophilicity of the aldehyde, favoring reactions like Schiff base formation. The presence of halogens may also confer antimicrobial or antitumor activity .
- Synthesis : Requires brominated/chlorinated starting materials, as seen in halogenation protocols (e.g., using Cs₂CO₃ as a base in DMF) .
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
- Structure: Fluorine atoms on both the phenoxy and benzyl groups .
- Impact : Fluorine’s strong electron-withdrawing effect increases metabolic stability and bioavailability, making this compound relevant in medicinal chemistry.
3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives
- Structure: Cyclopentyloxy substituent instead of formylphenoxy .
- Impact : The cyclopentyl group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, as demonstrated in antitumor studies .
Physicochemical Properties
Biological Activity
3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a methoxy group and a formylphenoxy moiety. Its synthesis typically involves reactions between substituted phenols and aldehydes under controlled conditions. The compound can be synthesized using methods such as nucleophilic substitution and condensation reactions, often employing bases like potassium carbonate in solvents such as dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and affecting biochemical pathways involved in cell growth and proliferation .
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal function.
- Antiproliferative Activity : Studies have shown that derivatives of similar compounds exhibit significant antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays, including cytotoxicity tests against different cancer cell lines.
Case Studies
- Antiproliferative Effects : A study demonstrated that related compounds with similar structures exhibited IC50 values ranging from <0.01 µM to 0.996 µM against several cancer cell lines, indicating strong growth inhibition .
- Apoptosis Induction : Compounds similar to this compound were shown to significantly activate caspase-3 in treated cells, suggesting a mechanism for inducing programmed cell death .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | <0.01 | Apoptosis induction |
| Similar Derivative | MDA-MB-435 | 0.229 | Tubulin inhibition |
| Similar Derivative | MV4–11 | <1 | Antileukemic activity |
Q & A
Q. How to address low crystallinity in SCXRD samples of this compound?
- Methodological Answer :
- Crystallization Optimization : Use solvent vapor diffusion (e.g., EtOH/CHCl₃ mixtures) or slow cooling from DMSO. Add nucleation agents (e.g., microseeds).
- Alternative Techniques : If crystals remain elusive, employ powder XRD paired with Rietveld refinement or electron diffraction for nano-crystalline samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
